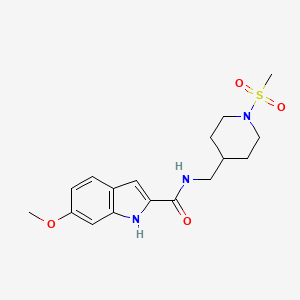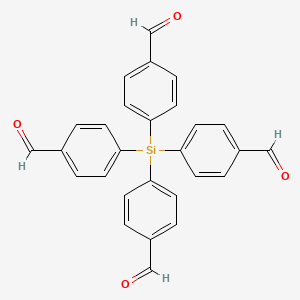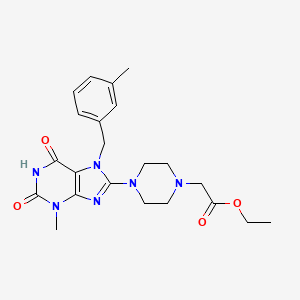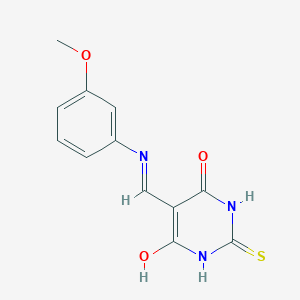
6-methoxy-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)-1H-indole-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-methoxy-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)-1H-indole-2-carboxamide, also known as MMPI or Compound A, is a synthetic compound that has been studied for its potential use in scientific research. MMPI belongs to the class of indole-2-carboxamide compounds, which have been shown to have various biological activities.
Mechanism of Action
The mechanism of action of 6-methoxy-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)-1H-indole-2-carboxamide is not fully understood, but it is believed to involve the inhibition of certain enzymes that are involved in the growth and proliferation of cancer cells. 6-methoxy-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)-1H-indole-2-carboxamide has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes that play a role in tumor invasion and metastasis.
Biochemical and Physiological Effects:
In addition to its potential anti-cancer effects, 6-methoxy-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)-1H-indole-2-carboxamide has also been shown to have other biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes involved in inflammation, making it a potential candidate for the treatment of inflammatory diseases. 6-methoxy-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)-1H-indole-2-carboxamide has also been shown to have anti-angiogenic effects, meaning that it can inhibit the growth of blood vessels that feed tumors.
Advantages and Limitations for Lab Experiments
One advantage of using 6-methoxy-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)-1H-indole-2-carboxamide in lab experiments is that it has been shown to have a high degree of selectivity for certain enzymes, meaning that it is less likely to have off-target effects. However, one limitation of using 6-methoxy-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)-1H-indole-2-carboxamide in lab experiments is that it can be difficult to synthesize, which can limit its availability for research.
Future Directions
There are several potential future directions for research involving 6-methoxy-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)-1H-indole-2-carboxamide. One area of research could focus on optimizing the synthesis of 6-methoxy-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)-1H-indole-2-carboxamide to make it more readily available for research. Another area of research could involve further studying the mechanism of action of 6-methoxy-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)-1H-indole-2-carboxamide to better understand how it inhibits the growth of cancer cells. Additionally, research could focus on developing 6-methoxy-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)-1H-indole-2-carboxamide derivatives with improved selectivity and potency.
Synthesis Methods
The synthesis of 6-methoxy-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)-1H-indole-2-carboxamide involves several steps, including the reaction of 6-methoxyindole-2-carboxylic acid with thionyl chloride to form 6-methoxyindole-2-carbonyl chloride. The resulting compound is then reacted with N-((1-(methylsulfonyl)piperidin-4-yl)methyl)amine to form 6-methoxy-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)-1H-indole-2-carboxamide.
Scientific Research Applications
6-methoxy-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)-1H-indole-2-carboxamide has been studied for its potential use in scientific research, particularly in the field of cancer research. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for further research.
properties
IUPAC Name |
6-methoxy-N-[(1-methylsulfonylpiperidin-4-yl)methyl]-1H-indole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O4S/c1-24-14-4-3-13-9-16(19-15(13)10-14)17(21)18-11-12-5-7-20(8-6-12)25(2,22)23/h3-4,9-10,12,19H,5-8,11H2,1-2H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTMLXABAEZJAEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(N2)C(=O)NCC3CCN(CC3)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-methoxy-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)-1H-indole-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Cyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2976419.png)
![2-(3-(5-chloro-2-methoxyphenyl)ureido)-N,N-dimethyl-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-sulfonamide](/img/structure/B2976420.png)

![methyl 2-[4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)benzoyl]imino-3-(2-methoxyethyl)-1,3-benzothiazole-6-carboxylate](/img/structure/B2976425.png)
![4-[(6-bromo-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)methyl]-N-cycloheptylbenzamide](/img/structure/B2976428.png)

![N-allyl-4-[(3-piperidin-1-ylpyrazin-2-yl)oxy]benzamide](/img/structure/B2976430.png)
![[2-(5-Chloro-2-phenoxyanilino)-2-oxoethyl] 4-formylbenzoate](/img/structure/B2976431.png)

![4-[(3E)-3-(hydroxyimino)-2-[(1E)-1-(hydroxyimino)ethyl]butyl]phenol](/img/structure/B2976433.png)
![1-(prop-2-yn-1-yl)-N-[2-({thieno[2,3-d]pyrimidin-4-yl}amino)ethyl]piperidine-4-carboxamide](/img/structure/B2976434.png)

![3-(4-Fluorophenyl)-2,4-dioxo-N-[2-[6-oxo-3-(trifluoromethyl)pyridazin-1-yl]ethyl]-1H-pyrimidine-5-carboxamide](/img/structure/B2976438.png)
